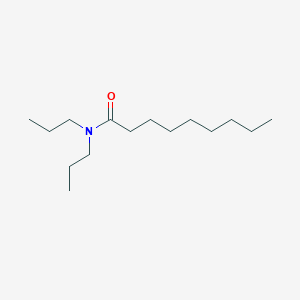
N,N-dipropylnonanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dipropylnonanamide is an organic compound belonging to the amide class It is characterized by the presence of a nonanamide backbone with two propyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: N,N-Dipropylnonanamide can be synthesized through the reaction of nonanoic acid with dipropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions: N,N-Dipropylnonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N,N-dipropylnonylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nonanoic acid derivatives.
Reduction: N,N-Dipropylnonylamine.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
N,N-Dipropylnonanamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of N,N-dipropylnonanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
N,N-Dimethylnonanamide: Similar structure but with methyl groups instead of propyl groups.
N,N-Diethylnonanamide: Similar structure but with ethyl groups instead of propyl groups.
N,N-Dipropylpropanamide: Similar structure but with a shorter carbon chain.
Uniqueness: N,N-Dipropylnonanamide is unique due to its specific combination of a nonanamide backbone with propyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
57383-15-0 |
|---|---|
分子式 |
C15H31NO |
分子量 |
241.41 g/mol |
IUPAC 名称 |
N,N-dipropylnonanamide |
InChI |
InChI=1S/C15H31NO/c1-4-7-8-9-10-11-12-15(17)16(13-5-2)14-6-3/h4-14H2,1-3H3 |
InChI 键 |
IWWJWEFNPQWPRK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)N(CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















